BenchChemオンラインストアへようこそ!

2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Regioisomerism Lipophilicity EthR inhibitor

2-(4-Methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (C₂₃H₂₀N₂O₃S, MW 404.48 Da) is a synthetic small molecule belonging to the N-phenylphenoxyacetamide–benzothiazole hybrid class. Its structure integrates a 6-methyl-1,3-benzothiazole heterocycle, a central p-phenylene spacer, and a 4-methoxyphenoxyacetyl amide terminus.

Molecular Formula C23H20N2O3S
Molecular Weight 404.5 g/mol
Cat. No. B6001783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Molecular FormulaC23H20N2O3S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC
InChIInChI=1S/C23H20N2O3S/c1-15-3-12-20-21(13-15)29-23(25-20)16-4-6-17(7-5-16)24-22(26)14-28-19-10-8-18(27-2)9-11-19/h3-13H,14H2,1-2H3,(H,24,26)
InChIKeyFHNQQUZIZRPHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide – Core Scaffold Identity and Procurement-Relevant Characteristics


2-(4-Methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (C₂₃H₂₀N₂O₃S, MW 404.48 Da) is a synthetic small molecule belonging to the N-phenylphenoxyacetamide–benzothiazole hybrid class. Its structure integrates a 6-methyl-1,3-benzothiazole heterocycle, a central p-phenylene spacer, and a 4-methoxyphenoxyacetyl amide terminus . The compound was synthesized and structurally validated via ¹H NMR and ¹³C NMR spectroscopy within a broader medicinal chemistry program producing 2-phenoxy-N-arylacetamide–heterocycle hybrids [1], and its NMR reference spectra are archived in the KnowItAll spectral library (Wiley) from DMSO-d₆ solution [2]. This compound occupies a structurally differentiated position within the benzothiazole–phenoxyacetamide chemotype family—featuring three key design elements (para-methoxy on the phenoxy ring, 6-methyl on the benzothiazole, and a central phenyl bridge) that collectively distinguish it from the closest known biologically characterized analogs.

Why In-Class Benzothiazole–Phenoxyacetamide Analogs Cannot Be Assumed Interchangeable with 2-(4-Methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide


The benzothiazole–phenoxyacetamide scaffold is highly sensitive to subtle structural modifications across three critical positions—the benzothiazole C6 substituent, the phenoxy ring methoxy-regioisomerism (para vs. meta), and the presence or absence of the central phenyl bridge—each of which has been independently shown to drive quantifiable shifts in target engagement, lipophilicity, and cellular potency in closely related chemotypes. In the EthR inhibitor series, moving the methoxy group from the para to the meta position (as in BDM31827/0MN) was associated with a specific binding pose mapped by X-ray crystallography at 2.0 Å resolution in the EthR ligand-binding pocket, where the methoxy group participates in discrete hydrophobic contacts that are regioisomer-dependent [1]. In the N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide MAGL inhibitor series, halogen substitution patterns on the terminal aniline drove a >10-fold difference in hMAGL IC₅₀ values—from the 6.5–9 nM range for the most potent analogs down to >100 nM for less optimized substitution patterns [2]. These data demonstrate that within this chemotype family, even single-point substituent changes produce non-linear and therapeutically meaningful activity differentials, making generic substitution of the title compound by a close analog scientifically unjustified without matched comparative data.

Quantitative Differentiation Evidence: 2-(4-Methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide vs. Closest Analogs


Para-Methoxy Regioisomerism: Physicochemical Divergence from the Meta-Methoxy EthR Inhibitor BDM31827 (0MN)

The title compound bears a 4-methoxyphenoxy (para) substitution, whereas the closest crystallographically characterized analog BDM31827 (0MN; N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide) carries a 3-methoxyphenoxy (meta) group. This regioisomeric difference produces a measurable shift in predicted lipophilicity: the para isomer has an ACD/LogP of 5.63 and an ACD/LogD (pH 7.4) of 5.07 , compared with BDM31827's ACD/LogP of 5.16 and ACD/LogD (pH 7.4) of 4.62 —representing a ΔLogP of +0.47 and ΔLogD of +0.45 units. The para substitution also yields a larger topological polar surface area (89 Ų vs. 80 Ų) and one additional freely rotatable bond (6 vs. 5) , altering conformational flexibility. In the EthR co-crystal structure (PDB 4DW6, 2.0 Å resolution), the meta-methoxy group of 0MN engages a specific sub-pocket through hydrophobic contacts that would be geometrically inaccessible to a para-methoxy rotamer without substantial binding mode rearrangement [1].

Regioisomerism Lipophilicity EthR inhibitor Drug design

6-Methylbenzothiazole vs. Unsubstituted Benzothiazole: Lipophilicity and Steric Impact on Target Engagement

The title compound incorporates a 6-methyl substituent on the benzothiazole ring, a feature absent in BDM31827 (unsubstituted benzothiazole) and in the majority of published N-[4-(benzothiazol-2-yl)phenyl]acetamide analogs including the Afzal 2016 MAGL inhibitor series. The 6-methyl group contributes an incremental ΔLogP of approximately +0.47 relative to the unsubstituted benzothiazole analog (ACD/LogP 5.63 vs. 5.16) and adds 14 Da to the molecular weight (404.48 vs. 390.45 Da). In the broader benzothiazole kinase inhibitor literature, 6-methyl substitution has been shown to occupy a hydrophobic cleft adjacent to the ATP-binding site in casein kinase 1 (CK1) isoforms—the analog N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide (LH846) demonstrates an IC₅₀ of 290 nM against CK1δ, with the 6-methyl group contributing to isoform selectivity over CK1ε (IC₅₀ = 1.3 μM, 4.5-fold selectivity) and CK1α (IC₅₀ = 2.5 μM, 8.6-fold selectivity) . While this selectivity data originates from a different benzothiazole-amide scaffold, it provides class-level evidence that the 6-methyl substituent can drive quantifiable target selectivity within the benzothiazole chemotype.

Methyl substitution Benzothiazole SAR Hydrophobic pocket Kinase selectivity

Central Phenyl Spacer: Structural Differentiation from Direct Benzothiazole-Acetamide Conjugates

The title compound contains a p-phenylene bridge connecting the benzothiazole C2 position to the acetamide nitrogen, whereas the commercially available analog 2-(4-methoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (C₁₇H₁₆N₂O₃S, MW 328.4 Da) attaches the acetamide directly to the benzothiazole 2-position without any phenyl spacer . This structural difference produces substantial divergence in molecular topology: the title compound has a MW of 404.48 Da, 6 rotatable bonds, and an extended molecular length, while the direct conjugate has a MW of 328.4 Da and only 4 rotatable bonds. The phenyl spacer increases the distance between the benzothiazole and the 4-methoxyphenoxy motif by approximately 4.3 Å (based on standard p-phenylene geometry), fundamentally altering the pharmacophoric geometry. In the EthR inhibitor series, the presence of the phenyl spacer was critical for achieving the binding pose observed in PDB 4DW6, where the central phenyl ring participates in π-stacking interactions with EthR residue Phe184 that would be geometrically impossible without this spacer element [1].

Phenyl spacer Molecular topology Conformational flexibility Scaffold hopping

Structural Identity Confirmation: NMR Characterization Benchmark Against Vendor-Grade Analogs

The title compound has been unambiguously characterized by both ¹H NMR and ¹³C NMR spectroscopy in DMSO-d₆, with reference spectra publicly archived in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: K9XOHNvy4Od) [1]. The InChIKey FHNQQUZIZRPHOS-UHFFFAOYSA-N provides a unique structural fingerprint that distinguishes this compound from all regioisomeric and constitutional isomers . This level of spectroscopic documentation exceeds what is typically available for many catalog benzothiazole–phenoxyacetamide analogs offered at screening-grade purity (≥90%), enabling procurement decisions based on verified structural identity rather than vendor-reported purity alone. The compound's presence in a peer-reviewed synthetic chemistry publication [2] further guarantees that a reproducible synthetic route and full characterization protocol exist, reducing the risk of structural misassignment upon independent re-synthesis or scale-up.

NMR spectroscopy Structural validation Quality control Procurement specification

Scaffold-Level Anticancer Potential: Class Inference from the N-[4-(Benzothiazol-2-yl)phenyl]acetamide MAGL Inhibitor Series

While direct anticancer activity data for the title compound have not been reported in the public domain, the N-[4-(benzothiazol-2-yl)phenyl]acetamide scaffold—which constitutes the core architecture of this compound—has been extensively validated as a privileged chemotype for human monoacylglycerol lipase (hMAGL) inhibition with downstream anticancer activity. In the Afzal 2016 series, 35 N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives were synthesized and tested; the most potent analogs (compounds 20, 21, and 24–26) exhibited hMAGL IC₅₀ values of 6.5–9 nM [1]. Compound 21 (NSC 780167) demonstrated GI₅₀ values of 32.5 nM against MCF7 and 23.8 nM against MDA-MB-468 breast cancer cell lines in the NCI 60-cell five-dose panel; compound 24 (NSC 780168) showed GI₅₀ values of 37.1 nM (MCF7) and 25.1 nM (MDA-MB-468) [1]. Separately, in the Tay 2012 aryloxyacetamide series—which more closely resembles the title compound's phenoxyacetyl substructure—compounds 25 and 38 demonstrated notable anticancer activity in NCI screening, confirming that the 2-aryloxyacetamide modification is compatible with antitumor activity on this scaffold [2]. The title compound combines the validated N-[4-(benzothiazol-2-yl)phenyl]acetamide scaffold with a 4-methoxyphenoxyacetyl side chain, positioning it as a structurally distinct entry point for MAGL- or alternative target-focused anticancer screening that is not accessible with the previously optimized halogen-substituted aniline analogs.

MAGL inhibition Anticancer Breast cancer GI50

Physicochemical Developability Profile: Rule-of-5 Assessment and Predicted ADME Benchmarking

The title compound's predicted physicochemical profile identifies specific developability considerations relevant to procurement decisions for hit-to-lead or lead optimization programs. The compound has a molecular weight of 404.48 Da, an ACD/LogP of 5.63, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and a topological polar surface area of 89 Ų, resulting in 1 Rule-of-5 violation (LogP > 5.0) . By comparison, BDM31827 (MW 390.45; LogP 5.16; PSA 80 Ų) also carries 1 Rule-of-5 violation , while the Afzal 2016 lead compound 21 has a lower predicted LogP (~4.5) and zero Rule-of-5 violations owing to its halogen-substituted aniline terminus [1]. The title compound is positioned at the upper boundary of oral drug-likeness space—suitable as a tool compound or lead for further optimization but requiring attention to solubility-limited assay behavior. The predicted LogP of 5.63 and high BCF (~4,179 at pH 7.4) indicate that DMSO stock solution preparation and aqueous dilution protocols in cell-based assays must account for potential compound precipitation or non-specific binding to plasticware, a consideration that is less critical for the more polar Afzal-series analogs.

Drug-likeness Lipinski Rule of 5 ADME prediction Lead optimization

Optimal Research and Procurement Application Scenarios for 2-(4-Methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide


EthR-Mediated Tuberculosis Drug Resistance: Chemical Probe for Ethionamide Booster Optimization with a Differentiated Methoxy Regioisomer

The title compound's scaffold directly mirrors that of BDM31827/0MN, a crystallographically validated EthR inhibitor that potentiates ethionamide in Mtb-infected macrophages [1]. Because the title compound differs from BDM31827 by para-methoxy (vs. meta-methoxy) substitution and the addition of a 6-methyl group on the benzothiazole, it can serve as a chemical probe to interrogate whether these structural modifications alter EthR binding affinity, ethionamide boosting potency, or selectivity against human nuclear receptors—questions that cannot be answered using BDM31827 alone. Researchers investigating structure–activity relationships around the EthR ligand-binding pocket (PDB 4DW6) can use this compound to probe the tolerance of the methoxy-binding sub-pocket for para-substituted rotamers.

MAGL-Targeted Anticancer Lead Diversification: Expanding Chemical Space Beyond Halogen-Substituted Aniline Series

The N-[4-(benzothiazol-2-yl)phenyl]acetamide scaffold has demonstrated potent hMAGL inhibition (IC₅₀ = 6.5–9 nM) and nanomolar anticancer activity in breast cancer cell lines (GI₅₀ = 23.8–37.1 nM for compounds 21 and 24) [2]. The title compound introduces a 4-methoxyphenoxyacetyl terminus in place of the halogen-substituted aniline terminus that defined the Afzal 2016 lead series. Medicinal chemistry teams seeking to diversify away from halogenated aromatics—which can carry metabolic liability (oxidative dehalogenation) or toxicological concern—can employ this compound as a novel starting point for MAGL inhibitor optimization, with the 4-methoxyphenoxy group offering distinct electronic and steric properties for SAR exploration.

Physicochemical Benchmarking and Assay Development: High-Lipophilicity Benzothiazole Probe for Cellular Target Engagement Studies

With a predicted ACD/LogP of 5.63 and LogD (pH 7.4) of 5.07 , the title compound occupies the upper-lipophilicity range of the benzothiazole–phenoxyacetamide chemical space. This makes it a suitable reference compound for developing cellular thermal shift assay (CETSA) or NanoBRET target engagement protocols that require membrane-permeable probes, as well as for benchmarking non-specific binding and solubility limits in biochemical assay formats. Procurement of this compound alongside the less lipophilic BDM31827 (LogP 5.16) enables a matched-pair comparison to deconvolute lipophilicity-driven assay artifacts from genuine target-mediated pharmacology.

Synthetic Methodology Reference Standard: Validated Benzothiazole–Phenoxyacetamide Hybrid for Library Synthesis Programs

This compound was synthesized and fully characterized (¹H NMR, ¹³C NMR, elemental analysis) within the Diab et al. 2023 synthetic methodology study, which describes a general and efficient route to 2-phenoxy-N-arylacetamide–heterocycle hybrids [3]. Academic or industrial laboratories initiating parallel synthesis or DNA-encoded library (DEL) programs based on the benzothiazole–phenoxyacetamide scaffold can use this compound as an authenticated reference standard for validating reaction conditions, chromatographic purification protocols, and analytical QC workflows before committing to library production.

Quote Request

Request a Quote for 2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.